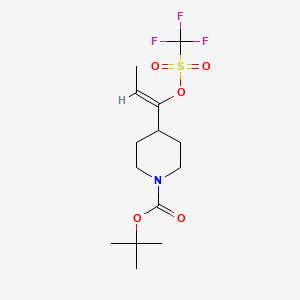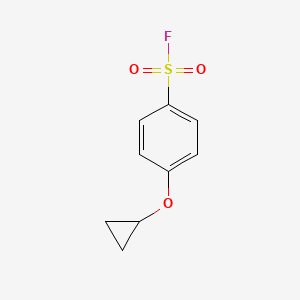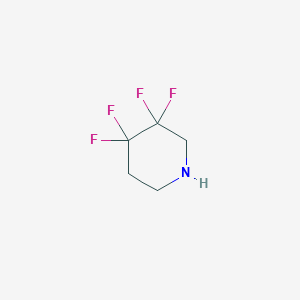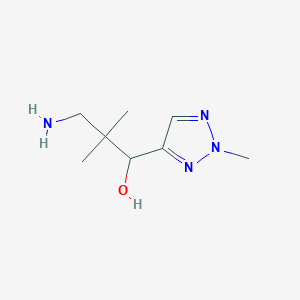
(Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and a trifluoromethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Addition of the Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group is added through a sulfonylation reaction, typically using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is similar in structure but contains a phenylamino group instead of the trifluoromethylsulfonyl group.
4-ANPP (4-anilinopiperidine): Another related compound used in the synthesis of fentanyl and its analogues.
Uniqueness
The uniqueness of (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate lies in its trifluoromethylsulfonyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H22F3NO5S |
|---|---|
Poids moléculaire |
373.39 g/mol |
Nom IUPAC |
tert-butyl 4-[(Z)-1-(trifluoromethylsulfonyloxy)prop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22F3NO5S/c1-5-11(23-24(20,21)14(15,16)17)10-6-8-18(9-7-10)12(19)22-13(2,3)4/h5,10H,6-9H2,1-4H3/b11-5- |
Clé InChI |
PSYOKZCNWOPBPS-WZUFQYTHSA-N |
SMILES isomérique |
C/C=C(/C1CCN(CC1)C(=O)OC(C)(C)C)\OS(=O)(=O)C(F)(F)F |
SMILES canonique |
CC=C(C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)

![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)

amine](/img/structure/B13160187.png)




![1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one](/img/structure/B13160228.png)
![3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13160233.png)

